1-(2-Bromoethoxy)-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene involves the reaction between 4-nitrophenol and 1,2-dibromoethane, facilitated by the Williamson Ether Synthesis. This process is influenced by reaction temperature, solvent, reaction time, and the proportion of reactants. Optimal synthesis conditions have been investigated to maximize yield and efficiency, demonstrating the compound's significance in pharmaceutical production, particularly as an intermediate in dofetilide synthesis (Zhai Guang-xin, 2006).
Molecular Structure Analysis
1-(2-Bromoethoxy)-4-nitrobenzene's molecular structure is characterized by specific functional groups that contribute to its reactivity and physical properties. The presence of the nitro and bromoethoxy groups on the benzene ring is crucial for its applications in chemical synthesis. Detailed structural analysis through spectroscopic methods, such as IR and NMR spectrometry, confirms the compound's structure and purity, providing a foundation for further chemical modifications and applications (Jiaming Xuan et al., 2010).
Chemical Reactions and Properties
The chemical properties of 1-(2-Bromoethoxy)-4-nitrobenzene are influenced by its functional groups, which make it a versatile intermediate in organic synthesis. It participates in various chemical reactions, including reductions and electrosynthetic routes, to produce valuable chemical products. For example, its reduction at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole, showcasing its utility in synthesizing diverse organic compounds (Peng Du & D. Peters, 2010).
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : “1-(2-Bromoethoxy)-4-chlorobenzene” is a chemical compound used in various applications including Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
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Scientific Field: Medicinal Chemistry
- Application : Chalcone derivatives, including “(E)-1- (2- (2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one”, have been synthesized and studied for their effect on α-glucosidase .
- Methods of Application : The compounds were synthesized and characterized by 1 H NMR, HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes : Among the synthesized compounds, some showed inhibitory activity on α-glucosidase, but others increased the activity of α-glucosidase .
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Scientific Field: Energy Storage
- Application : A new class of bromide-based nonflammable electrolytes for sodium metal batteries has been reported . The electrolyte uses a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), which is similar to "1-(2-Bromoethoxy)-4-nitrobenzene" .
- Methods of Application : The BBE solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress the dendrite and gassing issues .
- Results or Outcomes : The BBE-based electrolyte prolongs the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produces a stable cycle life of 1400 h in the Na//Na symmetric cells .
Future Directions
properties
IUPAC Name |
1-(2-bromoethoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927853 | |
Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-nitrobenzene | |
CAS RN |
13288-06-7 | |
Record name | 13288-06-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | beta-Bromo-4-nitrophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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